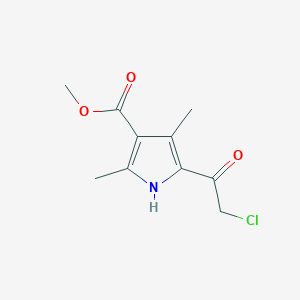

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Structural Significance and Occurrence in Organic Chemistry

The structural framework of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exemplifies the sophisticated substitution patterns achievable within the pyrrole ring system, representing a convergence of multiple functional group chemistries within a single heterocyclic scaffold. The pyrrole core provides the essential aromatic character through its five-membered ring containing one nitrogen atom, which contributes to the delocalized pi-electron system characteristic of aromatic compounds. This aromatic foundation supports the incorporation of diverse substituents while maintaining structural integrity and chemical stability under various reaction conditions.

The methyl groups positioned at the 2 and 4 positions of the pyrrole ring serve multiple structural and electronic functions, contributing to the overall molecular architecture while influencing the electronic distribution within the ring system. These alkyl substituents provide steric protection to the pyrrole nitrogen and adjacent carbon atoms, potentially affecting the compound's reactivity profile and interaction with other molecules. The presence of these methyl groups also influences the overall lipophilicity of the molecule, affecting its solubility characteristics and potential biological membrane permeability.

The chloroacetyl substituent at position 5 represents a particularly significant structural feature, introducing both electrophilic character through the carbonyl carbon and potential leaving group capability through the chlorine atom. This functional group provides opportunities for nucleophilic substitution reactions and serves as a handle for further synthetic elaboration. The positioning of this reactive group adjacent to the pyrrole nitrogen creates unique electronic interactions that may influence both the stability and reactivity of the compound.

The methyl ester functionality at position 3 adds another dimension to the compound's structural complexity, providing both electron-withdrawing character through the carbonyl group and potential for hydrolysis or transesterification reactions. This ester group contributes to the compound's overall polarity while maintaining compatibility with various synthetic conditions. The strategic placement of this functional group allows for orthogonal reactivity relative to the chloroacetyl moiety, enabling selective chemical transformations.

Table 1: Structural and Physical Properties of Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

The occurrence of such highly substituted pyrrole derivatives in organic chemistry reflects the ongoing advancement in synthetic methodologies and the recognition of pyrrole scaffolds as privileged structures in medicinal chemistry and materials science. The compound represents a convergence of multiple synthetic strategies, combining classical pyrrole formation reactions with modern functionalization techniques to achieve complex substitution patterns. This structural complexity positions the compound within the broader context of heterocyclic chemistry as an example of how traditional aromatic systems can be modified to create molecules with enhanced functionality and potential applications.

The electronic properties of the compound, as reflected in its calculated parameters such as the topological polar surface area of 59.16 square angstroms and logarithm of partition coefficient of 1.83964, indicate a balanced molecular design that incorporates both polar and nonpolar characteristics. These properties suggest potential for diverse chemical interactions and biological activities, positioning the compound as a valuable scaffold for further chemical exploration and development.

Historical Context and Previous Research

The development and study of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate must be understood within the broader historical context of pyrrole chemistry, which has evolved from early investigations of natural pyrrole-containing compounds to sophisticated synthetic approaches for creating highly functionalized derivatives. The foundational work in pyrrole synthesis can be traced to classical methods such as the Hantzsch pyrrole synthesis, which involves the reaction of beta-ketoesters with ammonia or primary amines and alpha-haloketones. These early methodologies established the fundamental principles for constructing pyrrole ring systems and provided the basis for subsequent developments in the field.

Historical research in pyrrole chemistry has demonstrated the significant challenges associated with synthesizing highly substituted derivatives, particularly those bearing multiple electron-withdrawing groups and reactive functionalities. The development of efficient synthetic routes to compounds like methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has required advances in both reaction methodology and understanding of pyrrole reactivity patterns. Early attempts to prepare such complex structures often resulted in low yields and difficult purification processes, highlighting the need for improved synthetic strategies.

Recent advances in continuous flow chemistry have revolutionized the synthesis of pyrrole-3-carboxylic acid derivatives, providing new opportunities for accessing complex substituted pyrroles with improved efficiency and selectivity. Research has demonstrated the development of one-step continuous flow synthesis methods for diversely substituted pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. These methodological advances have enabled the preparation of compounds with substitution patterns similar to methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate with greater synthetic accessibility and reduced byproduct formation.

Table 2: Historical Synthetic Approaches to Substituted Pyrrole-3-carboxylates

The investigation of halogen-substituted pyrrole derivatives has emerged as a significant area of research, with studies focusing on the development of practical synthetic approaches to halogen-doped pyrrole building blocks. Research has demonstrated the synthesis of chlorine-substituted pyrrole derivatives through selective chlorination reactions using N-chlorosuccinimide, providing access to compounds with chloroacetyl substituents similar to those found in methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. These studies have established important precedents for the controlled introduction of reactive chlorine-containing groups into pyrrole ring systems.

Previous research has also explored the therapeutic significance of pyrrole derivatives in drug discovery, recognizing the pyrrole framework as a privileged structure in medicinal chemistry. Studies have investigated the biological activities of various pyrrole derivatives, including their potential as cyclooxygenase inhibitors and other therapeutic targets. This research context provides important background for understanding the potential applications and significance of compounds like methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate in pharmaceutical research and development.

The synthesis of multi-substituted pyrrole derivatives through cycloaddition reactions has represented another important area of historical research, with investigations into the use of tosylmethyl isocyanides and electron-deficient compounds for constructing complex pyrrole frameworks. These studies have contributed to the understanding of pyrrole formation mechanisms and have provided alternative synthetic routes to highly substituted derivatives. The accumulated knowledge from these investigations has informed current approaches to synthesizing compounds with complex substitution patterns similar to methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Recent patent literature has documented synthetic methods for related pyrrole-3-carboxylate derivatives, including 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which shares structural similarities with the target compound. These patents have described practical synthetic approaches involving the use of readily available starting materials such as ethyl acetoacetate and ammonia water, emphasizing the importance of developing economically viable synthetic routes for industrial applications. This patent activity reflects the continued commercial and research interest in substituted pyrrole derivatives and their potential applications.

Properties

IUPAC Name |

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-5-8(10(14)15-3)6(2)12-9(5)7(13)4-11/h12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSNZKSVBGIMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then esterified with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (–CO–CH2–Cl) undergoes nucleophilic substitution due to the electrophilic nature of the chlorine atom. Key reactions include:

Reaction with Amines

Primary or secondary amines displace the chlorine atom, forming substituted acetamide derivatives. For example:

-

Reagent : Ethylamine in dimethylformamide (DMF) at 60°C

-

Product : Methyl 5-(2-(ethylamino)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Reaction with Thiols

Thiols replace the chlorine atom, forming thioether linkages:

-

Reagent : Benzyl mercaptan in the presence of K2CO3

-

Product : Methyl 5-(2-(benzylthio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Azide Substitution

Sodium azide converts the chloro group to an azide, forming an acyl azide intermediate:

-

Reagent : NaN3 in DMF/H2O

-

Product : Methyl 5-(2-azidoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Application : Precursor for "click chemistry" cycloadditions ( )

Oxidation of the Chloroacetyl Group

The chloroacetyl side chain can be oxidized to a carboxylic acid:

-

Reagent : KMnO4 in acidic aqueous conditions

-

Product : Methyl 5-(carboxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Reduction of the Chloroacetyl Group

Reduction yields a hydroxyl or methylene group:

| Reagent | Product | Conditions |

|---|---|---|

| NaBH4 | Methyl 5-(2-hydroxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | Ethanol, reflux |

| LiAlH4 | Methyl 5-(2-(hydroxy)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | Dry THF, 0°C |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid:

-

Reagent : 2M NaOH in methanol/water (1:1)

-

Product : 5-(2-Chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cyclization Reactions

The chloroacetyl group facilitates intramolecular cyclization:

-

Reagent : AlCl3 in dichloromethane

-

Product : Pyrrolo[1,2-a]pyrazine derivative

-

Mechanism : Friedel-Crafts alkylation followed by ring closure ( )

Biological Activity of Derivatives

Derivatives synthesized via these reactions exhibit notable bioactivity:

| Derivative | Biological Activity | MIC (mg/mL) | Source |

|---|---|---|---|

| Hydrazide analogue (e.g., reaction with hydrazine) | Antifungal (Aspergillus fumigatus) | 0.039 | |

| Thioether analogue | Antibacterial (E. coli) | 0.078 |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO and HCl ( ).

-

Light Sensitivity : The chloroacetyl group undergoes photolytic degradation; storage in amber vials is recommended ( ).

This compound’s versatility in nucleophilic substitution, redox transformations, and cyclization makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols and yields are consistent with methodologies reported for structurally analogous pyrrole derivatives ( , , ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential anticancer effects. Research indicates that pyrrole derivatives exhibit cytotoxic activity against various cancer cell lines. The chloroacetyl group may enhance the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship of similar compounds, suggesting that modifications in the pyrrole ring can significantly influence their anticancer efficacy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that pyrrole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The presence of the chloroacetyl moiety is believed to contribute to this activity by disrupting microbial cell membranes .

Agricultural Sciences

Pesticidal Applications

In agricultural research, methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is being explored as a pesticide. Its structural characteristics may allow it to act as an effective herbicide or insecticide. Preliminary studies have indicated that similar compounds can target specific metabolic pathways in pests, leading to their death while minimizing harm to non-target species .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Compounds with pyrrole structures have been shown to influence plant growth and development by modulating hormonal pathways. This application could be particularly beneficial in enhancing crop yields and resilience against environmental stresses .

Materials Science

Synthesis of Functional Polymers

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can serve as a monomer in the synthesis of functional polymers. The incorporation of pyrrole units into polymer matrices can impart unique electrical and optical properties, making these materials suitable for applications in organic electronics and sensors .

Nanomaterials Development

Research has also focused on using this compound in the development of nanomaterials. The ability to form stable nanoparticles with specific surface characteristics can lead to innovative applications in drug delivery systems and biosensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Ethyl 5-(2-Chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 950-86-7)

- Structural Difference : Ethyl ester group instead of methyl ester.

- Properties : Similar reactivity due to the chloroacetyl group. The ethyl ester may confer slight differences in solubility and lipophilicity compared to the methyl analog.

- Applications : Used in synthetic organic chemistry as a building block; its Canadian customs code (2933990020) indicates industrial relevance .

Ethyl 5-[(Difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e)

- Structural Difference : Difluoromethylthio (-SCF2H) replaces chloroacetyl.

- Properties :

- Melting point: 114–115°C.

- Enhanced stability due to the electron-withdrawing difluoromethyl group.

- Synthesis : Prepared via nucleophilic substitution or thiolation reactions .

(E)-Methyl 5-(3-Oxo-3-phenylpropenoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (8h)

- Structural Difference: Propenoyl chain with a phenyl group at the 5-position.

- Properties: Melting point: 150–153°C. Exhibits antimicrobial activity due to the conjugated enone system.

- Synthesis: Condensation of 5-formylpyrrole derivatives with acetophenone .

Core Pyrrole Modifications

Ethyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-51-1)

- Structural Difference : Lacks the 5-chloroacetyl group.

- Properties : Simpler structure with reduced electrophilicity; serves as a precursor for more complex derivatives .

Methyl 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Physicochemical and Reactivity Comparison

Key Physical Data

| Compound | Melting Point (°C) | Molecular Weight | Notable Functional Groups |

|---|---|---|---|

| Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (Target) | N/A | 257.69 | Chloroacetyl, methyl ester |

| Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | N/A | 271.72 | Chloroacetyl, ethyl ester |

| Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) | 114–115 | 274.30 | Difluoromethylthio, ethyl ester |

| (E)-Methyl 5-(3-(4-chlorophenyl)-3-oxopropenoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) | 170–172 | 317.76 | Propenoyl, 4-chlorophenyl |

Biological Activity

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol

- CAS Number : 356568-77-9

The compound features a chloroacetyl group, which enhances its electrophilicity, making it more reactive towards nucleophiles compared to similar compounds. This unique structure contributes to its biological activity.

The biological activity of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is primarily attributed to its interaction with various biochemical pathways. Compounds with similar structures have demonstrated:

- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial and fungal pathogens.

- Antitumor Activity : Potential as an anticancer agent through mechanisms that may involve apoptosis induction and inhibition of tumor cell proliferation .

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

-

Antimicrobial Activity :

- A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial and antifungal properties. Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate was found to inhibit growth in certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Antitumor Activity :

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial properties of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate against various pathogens. The results showed:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These findings indicate promising antimicrobial potential, warranting further exploration for clinical applications .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibited significant cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The compound's mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor pyrrolones. For example, analogous pyrrole derivatives (e.g., 5-substituted dihydro-2H-pyrrol-2-ones) are prepared by reacting hydroxy-pyrrolone intermediates with aryl amines or phenols under basic conditions . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry to achieve yields >45%. Purification typically involves recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming substituent positions and regioselectivity. For example, ¹H NMR of similar pyrrole derivatives shows distinct peaks for methyl groups (~2.3–2.5 ppm) and carbonyl signals (~170–175 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 386.1232 [M+H]⁺ for chloro-substituted analogs) , while FTIR confirms functional groups like C=O (~1650 cm⁻¹) and N–H stretches (~3400 cm⁻¹) .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer : Follow protocols for chlorinated acetyl intermediates, which are irritants and moisture-sensitive. Use fume hoods, nitrile gloves, and avoid ignition sources (P210) . Storage should be in airtight containers under inert gas (e.g., N₂), and spills must be neutralized with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, frontier molecular orbitals, and reactivity. For example, studies on ethyl 4-hydroxy-pyrrole carboxylates used DFT to analyze HOMO-LUMO gaps (~4.5 eV), correlating with experimental UV-Vis data . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is recommended for optimizing geometry and simulating NMR shifts .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Discrepancies between NMR and X-ray crystallography data (e.g., unexpected dihedral angles) can arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility . For ambiguous NOE correlations, 2D-COSY and HSQC experiments clarify through-space interactions, as demonstrated for pyrrolo[3,2-d]pyrimidine derivatives .

Q. How is regioselectivity controlled during substituent introduction on the pyrrole core?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., chloroacetylation) depends on steric and electronic factors. For example, bulky substituents at the 2- and 4-positions (methyl groups) direct electrophiles to the 5-position via steric hindrance . Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃) further modulate reactivity, as shown in pyrazole-carbaldehyde syntheses .

Q. What role does X-ray crystallography play in validating molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For instance, ethyl pyrrolo-pyrimidine carboxylates were analyzed with a data-to-parameter ratio of 13.6, revealing disorder in the chloro-phenyl group and validating DFT-optimized structures . Crystallization solvents (e.g., ethyl acetate/hexane) must be carefully selected to avoid solvate formation.

Q. How can reaction yields be optimized for multi-step syntheses involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors. For example, reaction temperature (60–120°C), catalyst loading (5–20 mol%), and solvent (polar aprotic vs. protic) significantly impact yields in cyclization steps . Quenching with ice-water improves precipitation of intermediates, while iterative recrystallization enhances purity (>97% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.